4-[3-(Dimethylamino)propoxy]benzonitrile
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Overview
Description
4-[3-(Dimethylamino)propoxy]benzonitrile is an organic compound with the molecular formula C12H16N2O. It is known for its unique structure, which includes a benzonitrile group attached to a dimethylamino propoxy chain. This compound is used in various scientific research applications due to its chemical properties and reactivity.
Scientific Research Applications
4-[3-(Dimethylamino)propoxy]benzonitrile is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: In the study of biological pathways and as a probe in biochemical assays.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the manufacture of specialty chemicals and materials.
Safety and Hazards
While specific safety and hazard information for “4-[3-(Dimethylamino)propoxy]benzonitrile” was not found in the web search results, it’s important to handle all chemical compounds with appropriate safety measures. This includes using personal protective equipment and following proper storage and disposal procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-dimethylaminopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dimethylamino)propoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzonitrile derivatives.
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)propoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Diethylamino)propoxy]benzonitrile
- 4-[3-(Dimethylamino)propoxy]benzaldehyde
- 4-[3-(Dimethylamino)propoxy]benzyl alcohol
Uniqueness
4-[3-(Dimethylamino)propoxy]benzonitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[3-(dimethylamino)propoxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)8-3-9-15-12-6-4-11(10-13)5-7-12/h4-7H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCJVOUBTBJYTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474464 |
Source
|
Record name | 4-[3-(Dimethylamino)propoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146440-15-5 |
Source
|
Record name | 4-[3-(Dimethylamino)propoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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